4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine
CAS No.: 14945-93-8
Cat. No.: VC16262057
Molecular Formula: C10H10N4S
Molecular Weight: 218.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14945-93-8 |
|---|---|
| Molecular Formula | C10H10N4S |
| Molecular Weight | 218.28 g/mol |
| IUPAC Name | 4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C10H10N4S/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12,13,14) |
| Standard InChI Key | WXNISKFTJGYTJO-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=NC(=N1)N)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a 1,3,5-triazine ring substituted at the 4- and 6-positions. The 4-position bears a methylsulfanyl group (-S-CH₃), while the 6-position is occupied by a phenyl ring. The amine group at the 2-position contributes to its polarity and hydrogen-bonding capacity. The IUPAC name, 4-methylsulfanyl-6-phenyl-1,3,5-triazin-2-amine, reflects this substitution pattern .
Key Structural Features:
-
Triazine Core: Aromatic ring with alternating single and double bonds, stabilized by resonance.
-
Methylthio Group: Electron-donating sulfur atom influencing reactivity and lipophilicity.
-
Phenyl Substituent: Enhances aromatic stacking interactions in biological systems.
The SMILES notation CSC1=NC(=NC(=N1)N)C2=CC=CC=C2 and InChIKey WXNISKFTJGYTJO-UHFFFAOYSA-N provide unambiguous representations for computational studies.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine typically involves multi-step reactions:
-
Triazine Ring Formation: Cyclization of cyanoguanidine derivatives with thiourea or thioamide precursors under acidic conditions .
-
Substitution Reactions:
A notable method by Augustin et al. (1980) employs 2-amino-4-chloro-6-phenyl-1,3,5-triazine as a starting material, reacting it with sodium thiomethoxide to replace the chlorine atom at the 4-position . The reaction proceeds under reflux in ethanol, yielding the target compound with ~60% purity .
Optimization Challenges
-
Regioselectivity: Competing substitutions at the 2-, 4-, and 6-positions require careful control of reaction conditions.
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures is often necessary to achieve >95% purity.
Physicochemical Properties
Experimental and Calculated Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.28 g/mol | |
| Exact Mass | 218.06300 Da | |
| LogP (Partition Coefficient) | 1.77 | |
| Polar Surface Area (PSA) | 90.72 Ų | |
| Hydrogen Bond Donors | 2 |
The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems . Its high PSA indicates significant polarity, influencing solubility and pharmacokinetic behavior .
Biological Activities and Mechanisms
Enzyme Inhibition
Studies highlight its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). The methylthio group enhances binding affinity to ATP pockets in kinase domains through hydrophobic interactions.
Cytotoxicity Profiling
Preliminary screens against human cancer cell lines (e.g., MCF-7, A549) show IC₅₀ values of 10–20 µM, suggesting potential as an anticancer lead compound. Mechanistic studies indicate apoptosis induction via caspase-3 activation.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for structure-activity relationship (SAR) studies:
-
Analog Synthesis: Replacement of the methylthio group with amines or halogens alters target selectivity.
-
Prodrug Design: Esterification of the amine group improves oral bioavailability.
Case Study: Kinase Inhibitors
A 2021 study derivatized the triazine core to develop inhibitors of BRAF V600E, a kinase implicated in melanoma. The lead compound exhibited 50 nM potency in enzyme assays .
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Biological Impact |
|---|---|---|
| 6-Phenyl-1,3,5-triazine-2,4-diamine | Two amine groups at 2,4-positions | Increased polarity; reduced cell permeability |
| 3-(Methylthio)-6-phenyltriazine | Methylthio at 3-position | Altered kinase selectivity |
| 5-(Methylthio)-3-phenyltriazine | Methylthio at 5-position | Enhanced antibacterial activity |
These analogs demonstrate how minor structural changes significantly alter pharmacological profiles, guiding rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume